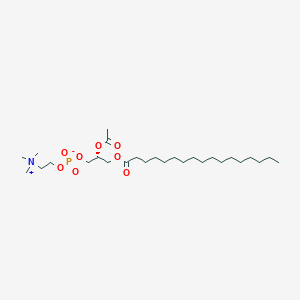
Naphthalenesulfonic acid, dinonyl-, calcium salt
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Naphthalenesulfonic acid, dinonyl-, calcium salt involves a reaction between naphthalene and nonene to yield diisononylnaphthalene. Diisononylnaphthalene then undergoes sulfonation .Molecular Structure Analysis
The molecular formula of Naphthalenesulfonic acid, dinonyl-, calcium salt is C56H86CaO6S2 . The molecular weight is 959.5 g/mol.Chemical Reactions Analysis
Naphthalenesulfonic acid, dinonyl-, calcium salt can be analyzed by reverse phase (RP) HPLC method with simple conditions. The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid .Physical And Chemical Properties Analysis
Naphthalenesulfonic acid, dinonyl-, calcium salt is a white to off-white powder that is slightly soluble in water . It is stable under normal conditions .Wissenschaftliche Forschungsanwendungen
Toxicity and Environmental Impact : CaDNS has been studied for its toxicity to freshwater invertebrates, showing acute toxicity with LC50 values ranging from 0.47 to 12.1. Organic carbon in substrates significantly reduces this toxicity, but CaDNS remains notably more toxic than dinonylnaphthalene disulfonic acid (DNDS) in environments with no organic carbon (Matten et al., 2020).
Solubilization Applications : Sulfonates, including CaDNS, are used for solubilizing water and carboxylic acid, secondary solubilization of inorganic electrolytes, and production of calcium borate type overbased sulfonates (Inoue & Nose, 1988).
Separation of Metals : CaDNS effectively separates protactinium(V) from other mixed metal ions in n-hexane solution, with an average recovery of over 95%. Additionally, it's used in chromatographic separations of metal ions on impregnated papers (Wang, Chuang, & Tseng, 1975); (Sastri & Rao, 1963).
Medical and Biological Applications : It can extract 90% of alpha-emitting radioactive elements from urine, indicating potential for radiological applications (Lin & Weng, 1972). In developmental biology, exposure to CaDNS causes higher mortality and malformations in Western clawed frog embryos (Wallace et al., 2020).
Wastewater Treatment : CaDNS is recovered from concentrated salt wastewater using nanofiltration, which helps reduce environmental pollution and promotes reuse of this compound (Qin et al., 2014).
Analytical Chemistry : High-speed counter-current chromatography purifies "practical" grade naphthalenesulfonic acid for developing HPLC methods in color additive analysis (Weisz & Ito, 2008).
Dyes and Pigments : Synthesis and characterization of new subsidiary colors in D&C Red No. 34 and its lakes using CaDNS provide reference materials for batch certification of color additives in drugs and cosmetics (Belai et al., 2012).
Pollutant Adsorption : Modified sorbents with surfactants, including CaDNS, enhance adsorption of air pollutants like PAHs, BTEX, and heavy metals, indicating potential in environmental pollution control (Tseng et al., 2002).
Agricultural Research : Preliminary application of compounds including CaDNS amends physiological responses of pea plants under drought stress, suggesting potential in agricultural research (Sergiev et al., 2019).
Safety And Hazards
Eigenschaften
IUPAC Name |
calcium;2,3-di(nonyl)naphthalene-1-sulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C28H44O3S.Ca/c2*1-3-5-7-9-11-13-15-19-24-23-25-20-17-18-22-27(25)28(32(29,30)31)26(24)21-16-14-12-10-8-6-4-2;/h2*17-18,20,22-23H,3-16,19,21H2,1-2H3,(H,29,30,31);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFUUBCXQNCPIP-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].CCCCCCCCCC1=CC2=CC=CC=C2C(=C1CCCCCCCCC)S(=O)(=O)[O-].[Ca+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C56H86CaO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
959.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid | |
| Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
Naphthalenesulfonic acid, dinonyl-, calcium salt | |
CAS RN |
57855-77-3 | |
| Record name | Naphthalenesulfonic acid, dinonyl-, calcium salt (2:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Calcium bis(dinonylnaphthalenesulphonate) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.055.429 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-methylpiperazin-1-yl)methyl]benzoic Acid Dihydrochloride](/img/structure/B18829.png)
![1-[4-(2-Chloroethoxy)phenyl]-2-phenylbutan-1-one](/img/structure/B18832.png)

![2,5-Diaminothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B18837.png)









